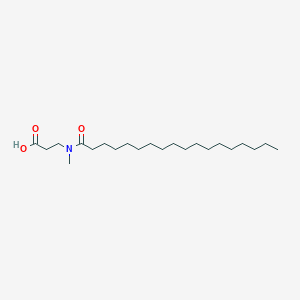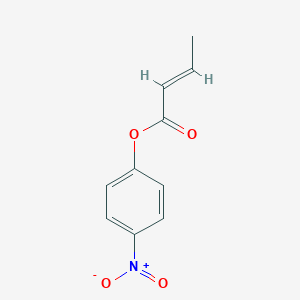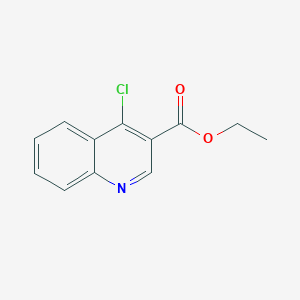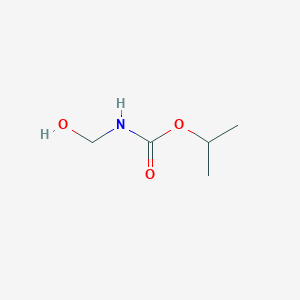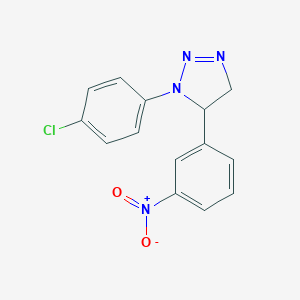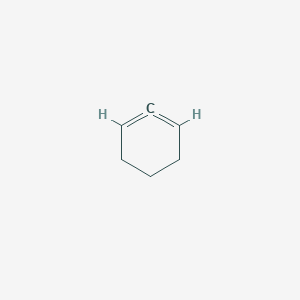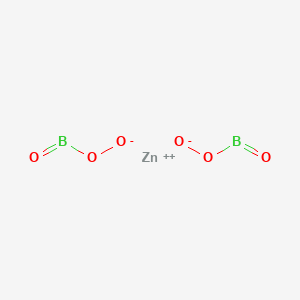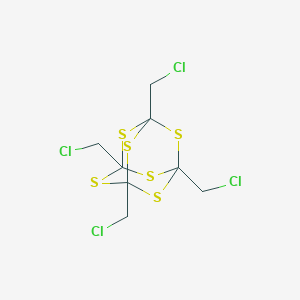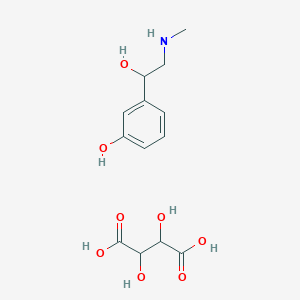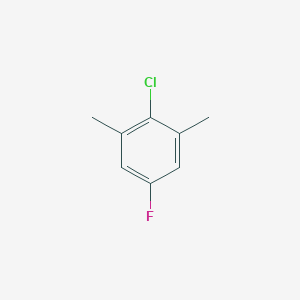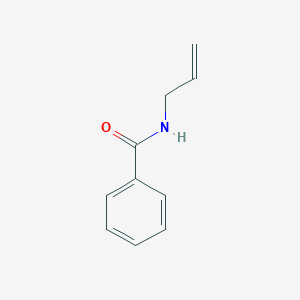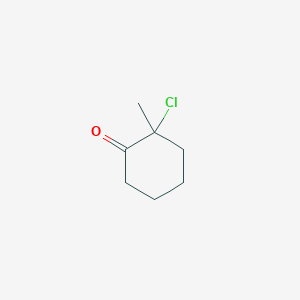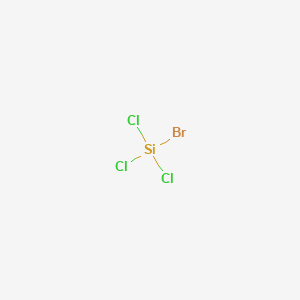
Silane, bromotrichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bromotrichloro- is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and can be used in a variety of applications.
Mécanisme D'action
The mechanism of action of silane, bromotrichloro- is not well understood. However, it is believed to react with organic molecules to form silicon-containing intermediates, which can then undergo further reactions to produce a variety of products.
Effets Biochimiques Et Physiologiques
Silane, bromotrichloro- is not known to have any significant biochemical or physiological effects. However, it is highly reactive and can cause irritation to the skin, eyes, and respiratory system if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of silane, bromotrichloro- is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle and can pose a safety hazard if not handled properly.
Orientations Futures
There are many potential future directions for the use of silane, bromotrichloro- in scientific research. One potential direction is the development of new synthetic methods that use silane, bromotrichloro- as a reagent. Another potential direction is the development of new silicon-based materials that can be used in a variety of applications. Additionally, further research is needed to better understand the mechanism of action of silane, bromotrichloro- and its potential uses in various fields of science.
In conclusion, silane, bromotrichloro- is a highly reactive chemical compound that is widely used in scientific research. Its high reactivity makes it a useful reagent in organic synthesis, but also poses a safety hazard if not handled properly. Further research is needed to better understand its mechanism of action and potential uses in various fields of science.
Méthodes De Synthèse
Silane, bromotrichloro- can be synthesized by reacting silicon with bromine and chlorine. The reaction takes place at high temperatures and produces a highly reactive liquid that can be used in a variety of applications.
Applications De Recherche Scientifique
Silane, bromotrichloro- is widely used in scientific research as a reagent in organic synthesis. It is used to introduce silicon into organic molecules, which can then be used in a variety of applications. It is also used in the production of silicon-based materials such as silicones and silicates.
Propriétés
Numéro CAS |
13465-74-2 |
|---|---|
Nom du produit |
Silane, bromotrichloro- |
Formule moléculaire |
BrCl3Si |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
Clé InChI |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
SMILES canonique |
[Si](Cl)(Cl)(Cl)Br |
Autres numéros CAS |
13465-74-2 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
Bromotrichlorosilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



